7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

Kinase inhibitor FGFR1 Fragment-based drug discovery

This rigid spirocyclic diketopiperazine (MW 196.25, XLogP3 0.7, 0 rotatable bonds) is a validated FGFR1 inhibitor fragment (IC50 1.9 μM). Its zero-rotatable-bond architecture pre-organizes the pharmacophore for ATP-pocket binding, making it ideal for fragment-based screening and structure-guided lead optimization. The 7-methyl substituent provides a defined vector for synthetic elaboration. For rigorous kinase SAR, procure alongside the 3-methyl regioisomer (CAS 90058-23-4) to isolate positional effects on selectivity.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 90058-27-8
Cat. No. B11902189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
CAS90058-27-8
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1CCCCC12C(=O)NCC(=O)N2
InChIInChI=1S/C10H16N2O2/c1-7-4-2-3-5-10(7)9(14)11-6-8(13)12-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)
InChIKeyOMXDVFAWWBTVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione (CAS 90058-27-8): Procurement-Relevant Spirocyclic Diketopiperazine Profile


7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione (CAS 90058-27-8; IUPAC: 11-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione; molecular formula C10H16N2O2; MW 196.25 g/mol) is a spirocyclic diketopiperazine featuring a rigid [5.5]-spiro junction with zero rotatable bonds and a single methyl substituent at the 7-position. Its core scaffold, the 1,4-diazaspiro[5.5]undecane-2,5-dione system, is recognized as a privileged motif in medicinal chemistry, with derivatives investigated as kinase inhibitors mimicking ATP [1], muscarinic receptor antagonists and beta-adrenoceptor agonists for pulmonary disorders [2], and orexin receptor antagonists [3]. The compound is typically supplied at 97% purity and exhibits computed logP (XLogP3-AA) of 0.7, placing it in a favorable fragment-like physicochemical space [4].

Why Generic Substitution of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione with Unsubstituted or Regioisomeric Analogs Is Not Scientifically Valid


Although 1,4-diazaspiro[5.5]undecane-2,5-dione analogs share a common spirocyclic diketopiperazine core, the position and presence of the methyl substituent create critical differences in kinase inhibition profile, conformational preorganization, and physicochemical properties that cannot be replicated by simple interchange. The 7-methyl group introduces a stereogenic center absent in the parent compound (CAS 106025-29-0, C9H14N2O2, MW 182.22) and occupies a distinct spatial position from the 3-methyl regioisomer (CAS 90058-23-4), leading to different steric interactions within the ATP-binding pocket of kinases [1]. The zero-rotatable-bond architecture of the spiro[5.5] core imposes complete conformational restriction, meaning that even subtle substitution changes fundamentally alter the presentation of hydrogen bond donor/acceptor pharmacophores to target proteins. Furthermore, the computed XLogP3-AA of 0.7 for the 7-methyl analog represents a meaningful shift in lipophilicity relative to the unsubstituted parent, affecting both solubility and protein binding characteristics [2]. These compound-specific attributes directly impact kinase selectivity, ligand efficiency, and ultimately the validity of SAR interpretation in drug discovery programs.

Quantitative Differential Evidence: 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione vs. Closest Analogs


FGFR1 Kinase Inhibition: Measured IC50 of 7-Methyl Analog Establishes Baseline Activity for Fragment-to-Lead Optimization

In a Z-LYTE enzymatic kinase assay format (Invitrogen Corp.), 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione exhibited an IC50 of 1.90E+3 nM (1.9 μM) against Fibroblast Growth Factor Receptor 1 (FGFR1) [1]. For context within the class, the unsubstituted parent scaffold (1,4-diazaspiro[5.5]undecane-2,5-dione, CAS 106025-29-0) lacks a methyl group and is expected to present different steric and electronic features at the hinge-binding interface; however, no publicly available FGFR1 IC50 data were identified for the parent compound for direct comparison. The measured 1.9 μM IC50 establishes this compound as a low-micromolar fragment hit suitable for structure-based optimization, consistent with the fragment-like physicochemical profile (MW 196.25, XLogP3 0.7, 0 rotatable bonds) [2]. By class-level inference from the Allen et al. (2013) diazaspirocyclic kinase inhibitor study, the introduction of substituents at the spirocycle positions alters kinase selectivity profiles through engagement of the P-loop and modulation of spirocycle conformation [3].

Kinase inhibitor FGFR1 Fragment-based drug discovery

Conformational Rigidity: Zero Rotatable Bonds Differentiate 7-Methyl Spiro Scaffold from Flexible Piperazine and Piperidine Bioisosteres

The 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione scaffold possesses zero rotatable bonds as computed by Cactvs 3.4.6.11 [1], a consequence of the spiro[5.5] junction that locks both rings into a mutually perpendicular orientation. In comparison, the flexible piperazine ring (a common bioisostere in medicinal chemistry) has 0 rotatable bonds within the ring but allows chair-boat interconversion, while acyclic diamines such as N,N'-dimethylethylenediamine (3 rotatable bonds) introduce significant conformational entropy penalties upon target binding. The rigid spiro architecture pre-pays the entropic cost of binding, a feature exploited in the diazaspirocyclic PARP-1 inhibitor series where spiro cores achieved IC50 values as low as 12.6 nM, comparable to olaparib (IC50 = 6 nM) [2]. The Allen et al. (2013) study further demonstrated that diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binder groups provided ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein crystallography [3].

Conformational restriction Ligand efficiency Scaffold design

Regioisomeric Differentiation: 7-Methyl vs. 3-Methyl Substitution Alters Steric Presentation to ATP-Binding Pockets

The 7-methyl substitution on the 1,4-diazaspiro[5.5]undecane-2,5-dione scaffold (numbering per IUPAC: 11-methyl) is chemically and spatially distinct from the 3-methyl regioisomer (CAS 90058-23-4, (S)-configuration). The 7-methyl group is positioned on the cyclohexane-derived ring of the spiro system, distal from the diketopiperazine moiety, whereas the 3-methyl substituent sits adjacent to the amide carbonyl in the lactam ring. Published crystallographic analysis of diazaspirocyclic kinase inhibitors confirms that the basic nitrogen atoms in the spiro scaffold interact with acidic side-chain residues in the ATP pocket, and that substituent position directly influences P-loop engagement and selectivity [1]. The 7-methyl analog (C10H16N2O2, MW 196.25) and 3-methyl regioisomer (C10H16N2O2, MW 196.25) share identical molecular formula and mass but differ in spatial pharmacophore arrangement, making them chemically distinct entities that cannot be interchanged without altering biological outcomes. The Allen et al. study demonstrated that introduction of more complex substitution to diazaspirocycles increased potency and varied selectivity profiles through engagement of the P-loop and changes to spirocycle conformation [1].

Regioisomer comparison Structure-activity relationship Spirocycle substitution

Fragment-Like Physicochemical Profile: XLogP3 0.7 and MW 196.25 Comply with Rule-of-Three Guidelines for Fragment-Based Screening Libraries

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione possesses physicochemical properties that conform to the 'Rule of Three' (Ro3) guidelines for fragment-based screening: MW 196.25 (≤300 Da), XLogP3-AA 0.7 (≤3), 2 hydrogen bond donors (≤3), and 2 hydrogen bond acceptors (≤3) [1]. In comparison, the unsubstituted parent (CAS 106025-29-0, C9H14N2O2, MW 182.22) has a lower molecular weight and lacks the methyl group's contribution to lipophilicity (predicted XLogP3 would be lower). The 3-methyl regioisomer (CAS 90058-23-4) shares the same MW and computed logP but differs in spatial pharmacophore arrangement . The fragment-like properties of the 7-methyl analog make it particularly suitable for NMR-based or X-ray crystallographic fragment screening approaches, where the methyl group can serve as an initial vector for structure-guided optimization. The compound's zero rotatable bonds and balanced lipophilicity contribute to high ligand efficiency (LE) potential, a key metric in fragment prioritization.

Fragment-based drug discovery Rule of Three Physicochemical property space

Recommended Application Scenarios for 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione Based on Quantitative Evidence


Kinase Fragment Screening: FGFR1-Targeted Hit Identification Using a Conformationally Constrained Spirocyclic Diketopiperazine

The measured FGFR1 IC50 of 1.9 μM in a Z-LYTE enzymatic assay [1] establishes this compound as a validated, albeit weak, kinase inhibitor fragment. Its fragment-like properties (MW 196.25, XLogP3 0.7, 0 rotatable bonds) comply with Rule-of-Three guidelines [2], making it suitable for inclusion in fragment-screening libraries targeting the FGFR family or related tyrosine kinases. The zero-rotatable-bond spiro architecture pre-organizes the pharmacophore for ATP-pocket binding, as demonstrated crystallographically for related diazaspirocyclic inhibitors [3]. The 7-methyl substituent provides an immediate vector for structure-guided fragment growing via synthetic elaboration at this position.

Regioisomer-Controlled SAR Studies: Differentiating 7-Methyl from 3-Methyl Substitution Effects on Kinase Selectivity

For medicinal chemistry teams conducting systematic SAR around the 1,4-diazaspiro[5.5]undecane-2,5-dione scaffold, the 7-methyl analog (CAS 90058-27-8) serves as a critical comparator to the 3-methyl regioisomer (CAS 90058-23-4). The Allen et al. (2013) study demonstrated that substitution position on diazaspirocyclic scaffolds directly influences kinase selectivity through differential engagement of the P-loop and interactions of basic nitrogen atoms with acidic side-chain residues in the ATP pocket [3]. Procuring both regioisomers enables controlled experiments that isolate the contribution of methyl group position to target selectivity, a level of experimental rigor that cannot be achieved with the unsubstituted parent alone.

Spirocyclic Bioisostere Design: Replacing Flexible Piperazine Moieties with Rigid 1,4-Diazaspiro[5.5]undecane Scaffolds

The 7-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione scaffold serves as a conformationally constrained bioisostere for flexible piperazine or piperidine motifs commonly found in kinase inhibitors. Published work on diazaspiro cores as piperazine bioisosteres in the olaparib framework demonstrated that spiro scaffolds can achieve comparable PARP-1 affinity (IC50 = 12.6 nM vs. olaparib IC50 = 6 nM) while potentially reducing DNA-damaging properties [4]. The zero rotatable bonds of the target compound [2] pre-pay the entropic cost of binding, a key advantage for improving ligand efficiency in lead optimization programs where the 7-methyl substitution pattern matches the desired vector for target engagement.

Antihypertensive Agent Development: Leveraging the 1,4-Diazaspiro[5.5]undecane Scaffold for Alpha-1 Adrenoceptor Modulation

Derivatives of 1,4-diazaspiro[5.5]undecane-2,5-dione, particularly 9-substituted analogs, have demonstrated significant antihypertensive effects in spontaneously hypertensive rat (SHR) models, with activity attributed to peripheral alpha-1 adrenoceptor blockade [5]. While the 7-methyl analog itself has not been directly tested in this model, the structural precedent supports its use as a synthetic intermediate or scaffold for designing novel antihypertensive agents bearing substituents at both the 7- and 9-positions. The compound's rigid spiro architecture ensures that substitution at the 7-position is spatially fixed relative to the diketopiperazine pharmacophore, enabling precise SAR exploration.

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